molecular formula C10H14BrN3 B1286010 1-(5-Bromopyridin-2-yl)-4-methylpiperazine CAS No. 364794-58-1

1-(5-Bromopyridin-2-yl)-4-methylpiperazine

Cat. No.: B1286010
CAS No.: 364794-58-1
M. Wt: 256.14 g/mol
InChI Key: QMRHAZARKSZMCF-UHFFFAOYSA-N
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Description

1-(5-Bromopyridin-2-yl)-4-methylpiperazine is a heterocyclic organic compound that features a brominated pyridine ring attached to a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromopyridin-2-yl)-4-methylpiperazine typically involves the bromination of 2-chloropyridine followed by a nucleophilic substitution reaction with 4-methylpiperazine. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromopyridin-2-yl)-4-methylpiperazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in the presence of suitable catalysts.

    Oxidation Reactions: The piperazine ring can be oxidized to form N-oxides under specific conditions.

    Reduction Reactions: The pyridine ring can be reduced to piperidine derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Palladium-catalyzed cross-coupling reactions using reagents like boronic acids or organostannanes.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution: Various substituted pyridine derivatives.

    Oxidation: Piperazine N-oxides.

    Reduction: Piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(5-Bromopyridin-2-yl)-4-methylpiperazine has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

  • Antibacterial Activity : The compound has shown promising results against resistant bacterial strains, particularly in studies focusing on its mechanism of action against dihydrofolate reductase (DHFR), which is crucial for bacterial growth. Inhibiting DHFR disrupts nucleotide synthesis, leading to reduced bacterial proliferation .
  • Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cell lines by inhibiting key metabolic enzymes involved in nucleotide and fatty acid synthesis. A notable study demonstrated significant cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer drug .

Chemical Synthesis

The compound serves as a versatile building block in organic synthesis. It is utilized in the development of more complex molecules, including:

  • Piperazine Derivatives : These derivatives have been synthesized to explore their biological activities, including antifungal and antiviral properties. The structural modifications often enhance the efficacy of the resulting compounds .

Sensor Technology

This compound has been incorporated into chemosensors for environmental monitoring:

  • Fluorescent and Colorimetric Sensors : A novel sensor based on this compound was developed for detecting sulfide ions in aqueous environments. The sensor exhibited a detection limit of 10.9 µM and was effective in monitoring sulfide levels in zebrafish and water samples .

Case Study 1: Antibacterial Efficacy

A study published in 2022 highlighted the antibacterial properties of this compound against Streptococcus pneumoniae and Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics, showcasing its potential as an alternative treatment for resistant infections .

Case Study 2: Anticancer Activity

In a recent investigation, the compound was tested against several cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). Results indicated that it induced apoptosis at concentrations below 10 µM, with mechanisms involving the inhibition of metabolic pathways critical for cell survival .

Activity TypeDescriptionReference
AntibacterialInhibits growth of resistant bacteria
AnticancerInduces apoptosis in cancer cell lines
Sensor ApplicationDetects sulfide ions with high sensitivity

Chemical Synthesis Applications

Application TypeDescriptionReference
Building BlockUsed in synthesizing piperazine derivatives
Organic SynthesisServes as a precursor for complex organic molecules

Mechanism of Action

The mechanism of action of 1-(5-Bromopyridin-2-yl)-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated pyridine ring can participate in hydrogen bonding and π-π interactions, while the piperazine moiety can enhance the compound’s solubility and bioavailability. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • 1-(5-Bromopyridin-2-yl)piperazine
  • 1-(5-Bromopyridin-2-yl)-4-ethylpiperazine
  • 1-(5-Bromopyridin-2-yl)-4-phenylpiperazine

Comparison: 1-(5-Bromopyridin-2-yl)-4-methylpiperazine is unique due to the presence of the methyl group on the piperazine ring, which can influence its pharmacokinetic properties and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities for various biological targets, making it a valuable scaffold for drug discovery and development.

Biological Activity

1-(5-Bromopyridin-2-yl)-4-methylpiperazine is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a brominated pyridine ring attached to a piperazine moiety. Its chemical formula is C10_{10}H12_{12}BrN3_3, with a molecular weight of 256.13 g/mol. The presence of the bromine atom enhances lipophilicity, potentially influencing its interaction with biological targets.

Biological Activity Overview

This compound exhibits various biological activities, including:

  • Anticancer Effects : Demonstrated selective cytotoxicity against cancer cell lines.
  • Antimicrobial Properties : Exhibits activity against bacterial and fungal strains.
  • Neuroprotective Effects : Potential applications in neurodegenerative diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound interacts with enzymes involved in critical metabolic pathways, potentially inhibiting their activity.
  • Cell Signaling Modulation : It may affect signaling pathways that regulate cell proliferation and apoptosis.
  • DNA Interaction : The bromopyridine moiety can intercalate into DNA, affecting gene expression.

Anticancer Activity

A study evaluated the compound's effects on various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and MCF-7 (breast cancer). The results indicated:

Cell LineIC50_{50} (μM)Selectivity Index
MDA-MB-2310.12620-fold over MCF-7
MCF-72.52-

The compound showed a significant inhibitory effect on the proliferation of MDA-MB-231 cells while being less effective on non-cancerous MCF-10A cells, highlighting its selective toxicity towards cancerous cells .

Antimicrobial Activity

In antimicrobial assays, this compound demonstrated effective inhibition against several bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (μg/mL)
Staphylococcus aureus15
Escherichia coli20
Candida albicans10

These findings suggest its potential as a lead compound for developing new antimicrobial agents .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Studies indicate that:

  • Absorption : The compound is well absorbed in vitro.
  • Distribution : It shows favorable distribution characteristics across cellular membranes.
  • Metabolism : Initial studies suggest metabolic stability, although further research is required to elucidate specific metabolic pathways.

Toxicological assessments indicate that at higher doses, the compound may exhibit cytotoxic effects, necessitating careful dosage optimization in therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(5-Bromopyridin-2-yl)-4-methylpiperazine?

The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) between 5-bromo-2-chloropyridine and 4-methylpiperazine. Key steps include:

  • Reacting equimolar amounts of 5-bromo-2-chloropyridine and 4-methylpiperazine in DMF at 80–100°C under nitrogen for 12–24 hours.
  • Monitoring reaction progress via TLC (silica gel, hexane/EtOAC 7:3, Rf ~0.5).
  • Isolating the product via aqueous workup (extraction with dichloromethane, drying with Na2SO4) and recrystallizing from ethanol to achieve >95% purity. Intermediate purification (e.g., column chromatography) is critical to avoid side reactions from residual halogenated starting materials .

Q. How is the purity and structural identity of this compound confirmed?

  • Analytical Techniques :

  • 1H/13C NMR : Key signals include the N-methyl singlet (δ 2.3–2.5 ppm) and pyridyl protons (δ 7.8–8.5 ppm, J = 5–8 Hz for coupling with adjacent protons).
  • Mass Spectrometry (HRMS) : Expected molecular ion [M+H]+ at m/z 256.05 (C10H13BrN3).
  • Melting Point : Consistent range (e.g., 153–155°C) confirms crystallinity and purity .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

Yield optimization requires addressing:

  • Solvent Effects : Use polar aprotic solvents (e.g., DMF, NMP) to stabilize transition states in SNAr.
  • Catalysis : Add KI (10 mol%) to enhance halogen displacement via in situ generation of the more reactive iodide intermediate.
  • Temperature Control : Prolonged heating (>24 hours) at 100°C may degrade the product; instead, use microwave-assisted synthesis (30 min, 120°C) for higher efficiency .

Q. How to resolve spectral contradictions (e.g., unexpected 1H NMR splitting) in structural characterization?

Discrepancies may arise from rotameric equilibria in the piperazine ring or solvent impurities. Mitigation strategies:

  • Acquire NMR spectra at elevated temperatures (60°C) to observe peak coalescence.
  • Use deuterated solvents (CDCl3 or DMSO-d6) dried over molecular sieves.
  • Compare experimental data with DFT-calculated NMR shifts (e.g., B3LYP/6-31G** basis set) for accurate signal assignment .

Q. What strategies are effective for designing this compound derivatives with enhanced bioactivity?

  • Core Modifications :

  • Introduce electron-withdrawing groups (e.g., -NO2) at the pyridine 3-position to enhance electrophilicity for targeted covalent binding.
  • Replace the N-methyl group with bulkier substituents (e.g., benzyl) to modulate steric effects in receptor interactions.
    • Pharmacological Screening :
  • Use radioligand binding assays (e.g., for serotonin or dopamine receptors) to evaluate affinity.
  • Assess metabolic stability via liver microsome assays (e.g., human CYP450 isoforms) .

Q. Methodological Considerations

Q. What safety protocols are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to minimize inhalation of volatile reagents (e.g., DMF).
  • Waste Disposal : Neutralize brominated byproducts with 10% sodium thiosulfate before disposal .

Q. How to address low solubility in biological assays?

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.
  • pH Adjustment : Prepare phosphate-buffered saline (PBS, pH 7.4) with 0.1% Tween-80 to enhance aqueous solubility.
  • Sonication : Apply ultrasonic agitation (30 min, 25°C) to disperse aggregates .

Q. Data Interpretation & Troubleshooting

Q. How to analyze contradictory IC50 values in receptor binding studies?

  • Assay Validation : Confirm receptor expression levels (e.g., via Western blot) and use reference ligands (e.g., ketanserin for 5-HT2A).
  • Statistical Analysis : Apply nonlinear regression (GraphPad Prism) with outlier detection (Grubbs’ test) to exclude anomalous data points.
  • Orthogonal Assays : Validate findings using calcium flux or β-arrestin recruitment assays .

Q. What causes batch-to-batch variability in melting points, and how is it mitigated?

  • Source : Residual solvents (e.g., ethanol) or polymorphic forms.
  • Solutions :

  • Recrystallize from a 1:1 ethanol/water mixture.
  • Perform differential scanning calorimetry (DSC) to identify polymorphs.
  • Use preparative HPLC (C18 column, acetonitrile/water gradient) for final purification .

Properties

IUPAC Name

1-(5-bromopyridin-2-yl)-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN3/c1-13-4-6-14(7-5-13)10-3-2-9(11)8-12-10/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMRHAZARKSZMCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90585952
Record name 1-(5-Bromopyridin-2-yl)-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

364794-58-1
Record name 1-(5-Bromopyridin-2-yl)-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-(4-methylpiperazin-1-yl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Heat 2-fluoro-5-bromopyridine (2.15 g, 12.22 mmol) with 1-methyl-piperazine (3.4 mL, 30.54 mmol) in THF (10 mL) in a microwave reactor at 120° C. for 45 min. Dilute with EtOAc (60 mL), then wash with NaHCO3 (2×30 mL) and brine (20 mL). Dry with Na2SO4, filter, and concentrate to give 2.01 g (64%) of the title compound. MS/ES m/z (79Br) 256 [M+H]+.
Quantity
2.15 g
Type
reactant
Reaction Step One
Quantity
3.4 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
Yield
64%

Synthesis routes and methods II

Procedure details

Prepared from 2,5-dibromopyridine and 4-methylpiperazine in a similar manner to Example 9(d).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

5-Bromo-2-chloropyridine (1.0 g), N-methylpiperazine (1.56 g, 3 eq), and potassium carbonate (2.16 g, 3 eq) were combined in N-methylpyrrolidinone (5 mL) and heated to 120° C. overnight. The crude mixture was then cooled to room temperature and diluted with water. The solid product was collected by filtration, then washed with more water and dried under vacuum (824 mg, 62% yield). 1H-NMR (300 MHz, CDCl3) δ 8.18 (d, 1H), 7.50 (dd, 1H), 6.53 (d, 1H), 3.50 (m, 4H), 2.50 (m, 4H), 2.33 (s, 3H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.56 g
Type
reactant
Reaction Step Two
Quantity
2.16 g
Type
reactant
Reaction Step Three
[Compound]
Name
crude mixture
Quantity
0 (± 1) mol
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reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods IV

Procedure details

The product is obtained analogously to Example 3.24a is from 1.5 g (5.28 mmol) 5-bromo-2-iodopyridine and 1.3 mL (11.7 mmol) N-methylpiperazine.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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